3-Ethyl-2-(3-(1-ethyl-1H-pyridin-2-ylidene)prop-1-enyl)benzothiazolium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 261-841-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 261-841-9 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and vary depending on the desired purity and application of the compound. Common methods include multi-step organic synthesis involving intermediate compounds and specific catalysts.
Industrial Production Methods: Industrial production of EINECS 261-841-9 typically involves large-scale chemical reactors and stringent quality control measures. The process may include steps such as distillation, crystallization, and purification to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 261-841-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives.
Wissenschaftliche Forschungsanwendungen
EINECS 261-841-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of EINECS 261-841-9 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
EINECS 261-844-5: Another compound with similar properties but different applications.
EINECS 261-490-1: Known for its use in the preparation of beta-lactam antibiotics.
Uniqueness: EINECS 261-841-9 is unique due to its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry. Its distinct properties set it apart from other similar compounds, providing unique advantages in various scientific fields.
Eigenschaften
CAS-Nummer |
59652-06-1 |
---|---|
Molekularformel |
C19H21IN2S |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylpyridin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-3-20-15-8-7-10-16(20)11-9-14-19-21(4-2)17-12-5-6-13-18(17)22-19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PDTTYWVXGSRCOG-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=CC=[N+]3CC.[I-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=CC=[N+]3CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.